ADC-01007293 -

ADC-01007293

Catalog Number: EVT-1225098
CAS Number:
Molecular Formula: C14H17N3O2
Molecular Weight: 259.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ADC-01007293 is a compound that has garnered attention in the pharmaceutical and biochemistry fields due to its potential therapeutic applications. It is classified as an antibody-drug conjugate, a class of drugs that combine an antibody with a cytotoxic drug to target specific cells, particularly in cancer therapy. This compound is designed to improve the efficacy of treatment while minimizing systemic toxicity.

Source

ADC-01007293 has been developed through collaborative efforts in pharmaceutical research, particularly by companies focused on targeted therapies for cancer. The development process typically involves extensive research and clinical trials to evaluate its safety and effectiveness.

Classification

ADC-01007293 falls under the classification of biopharmaceuticals, specifically within the category of targeted therapies. Its primary application is in oncology, where it aims to selectively deliver cytotoxic agents to tumor cells, thereby enhancing the therapeutic index compared to traditional chemotherapy.

Synthesis Analysis

Methods

The synthesis of ADC-01007293 involves several key steps, including the production of the monoclonal antibody and the conjugation process with the cytotoxic drug.

  1. Monoclonal Antibody Production: The initial step involves generating a monoclonal antibody that specifically binds to a target antigen expressed on cancer cells. This is typically achieved through hybridoma technology or recombinant DNA technology.
  2. Conjugation: The next step is the conjugation of the cytotoxic drug to the antibody. This process often utilizes linkers that can stabilize the drug until it reaches the target cell. Various methods such as maleimide-thiol chemistry or click chemistry may be employed for this purpose.
  3. Purification: Following conjugation, purification techniques such as size exclusion chromatography or affinity chromatography are used to isolate the final product and remove unreacted components.

Technical Details

The synthesis requires precise control of reaction conditions, including pH, temperature, and reaction time, to ensure optimal yield and purity of ADC-01007293. Analytical techniques such as mass spectrometry and high-performance liquid chromatography are employed to characterize the synthesized compound.

Molecular Structure Analysis

Structure

  • Antibody Component: A large protein structure that provides specificity for targeting.
  • Linker: A chemical moiety that connects the antibody to the drug.
  • Cytotoxic Drug: A small molecule that induces cell death upon internalization.

Data

The molecular weight and specific structural characteristics are crucial for understanding its pharmacokinetics and dynamics. The exact molecular formula and structural diagrams are often detailed in proprietary documents or scientific publications.

Chemical Reactions Analysis

Reactions

ADC-01007293 undergoes several chemical reactions during its lifecycle:

  1. Conjugation Reaction: The primary reaction involves linking the cytotoxic drug to the antibody via a chemical bond formed during the conjugation process.
  2. Release Mechanism: Once internalized by target cells, the linker may undergo hydrolysis or enzymatic cleavage, releasing the cytotoxic agent inside the cell.

Technical Details

The stability of ADC-01007293 is influenced by factors such as pH and temperature, which can affect both the linker’s integrity and the antibody's binding affinity. Studies often utilize kinetic assays to evaluate these reactions under various conditions.

Mechanism of Action

Process

ADC-01007293 operates through a multi-step mechanism:

  1. Target Binding: The monoclonal antibody component binds specifically to antigens on the surface of cancer cells.
  2. Internalization: Upon binding, the complex is internalized through endocytosis.
  3. Drug Release: Inside the cell, the linker is cleaved, releasing the cytotoxic drug.
  4. Cell Death Induction: The released drug interferes with cellular processes (e.g., DNA replication), leading to apoptosis or necrosis of cancer cells.

Data

Preclinical studies have demonstrated that ADC-01007293 exhibits enhanced selectivity and potency compared to conventional therapies, leading to reduced off-target effects and improved patient outcomes.

Physical and Chemical Properties Analysis

Physical Properties

ADC-01007293 exhibits several notable physical properties:

  • Appearance: Typically presented as a lyophilized powder or liquid formulation.
  • Solubility: Soluble in physiological buffers suitable for intravenous administration.
  • Stability: Stability profiles are assessed under various storage conditions.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Typically ranges from 100 kDa to 200 kDa depending on the specific formulation.
  • pH Stability Range: Usually stable within a pH range of 5.0 to 7.5.
  • Storage Conditions: Often requires refrigeration or freezing for long-term stability.

Relevant analyses include stability studies under accelerated conditions which help predict shelf life and efficacy during storage.

Applications

Scientific Uses

ADC-01007293 has significant applications in:

  • Oncology Research: Used in preclinical models to evaluate efficacy against various cancers.
  • Clinical Trials: Currently being tested in multiple phases of clinical trials for safety and efficacy in human subjects.
  • Biomarker Development: Assists in identifying biomarkers for patient stratification in targeted therapies.

Properties

Product Name

ADC-01007293

IUPAC Name

N-(2-ethoxyphenyl)-1-ethylpyrazole-3-carboxamide

Molecular Formula

C14H17N3O2

Molecular Weight

259.3 g/mol

InChI

InChI=1S/C14H17N3O2/c1-3-17-10-9-12(16-17)14(18)15-11-7-5-6-8-13(11)19-4-2/h5-10H,3-4H2,1-2H3,(H,15,18)

InChI Key

MKVQYAOHFZDWAN-UHFFFAOYSA-N

SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2OCC

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.